molecular formula C17H26O5 B14288966 Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate CAS No. 116206-49-6

Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate

Cat. No.: B14288966
CAS No.: 116206-49-6
M. Wt: 310.4 g/mol
InChI Key: KUDFVQNEPFQWBK-UHFFFAOYSA-N
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Description

Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring, an oct-7-en-1-yl side chain, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a cyclopentane derivative with dimethyl oxalate under acidic conditions. The oct-7-en-1-yl side chain can be introduced through a Grignard reaction, where the corresponding alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The oct-7-en-1-yl side chain may interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-(oct-7-en-1-yl)phenylsilane: This compound has a similar structure but includes a phenylsilane group instead of a cyclopentane ring.

    Dimethyl(oct-7-en-1-yl)silane: Another similar compound with an organosilicon structure.

Uniqueness

Dimethyl 1-(oct-7-en-1-yl)-5-oxocyclopentane-1,2-dicarboxylate is unique due to its combination of a cyclopentane ring and ester groups, which provide distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

116206-49-6

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

dimethyl 1-oct-7-enyl-5-oxocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C17H26O5/c1-4-5-6-7-8-9-12-17(16(20)22-3)13(15(19)21-2)10-11-14(17)18/h4,13H,1,5-12H2,2-3H3

InChI Key

KUDFVQNEPFQWBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)C1(CCCCCCC=C)C(=O)OC

Origin of Product

United States

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